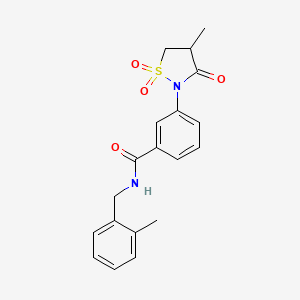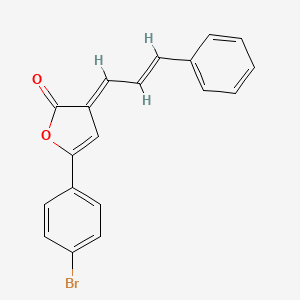![molecular formula C19H21N3O4 B5170725 N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5170725.png)
N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea, also known as NM-394, is a synthetic compound that belongs to the class of urea derivatives. It has been extensively researched for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.
作用机制
The mechanism of action of N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including tyrosine kinases and topoisomerases. It has also been shown to modulate the activity of immune cells such as T cells and macrophages, leading to a reduction in inflammation. Additionally, N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has been shown to activate the AMP-activated protein kinase (AMPK) pathway, leading to improved glucose metabolism and insulin sensitivity. Furthermore, N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has been shown to modulate several neurotransmitter systems in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by modulating the activity of immune cells such as T cells and macrophages. In vivo studies have shown that N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea improves glucose metabolism and insulin sensitivity in animal models of diabetes. Furthermore, N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and reproduce. It has also been extensively studied for its potential therapeutic applications in various diseases, making it a valuable tool for drug discovery research. However, N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea also has some limitations for lab experiments. It has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea is not fully understood, which may limit its use in mechanistic studies.
未来方向
There are several future directions for the research of N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, future studies could focus on optimizing the synthesis method of N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea to improve its yield and purity. Furthermore, future studies could investigate the structure-activity relationship of N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea and its analogs to identify more potent and selective compounds. Overall, the research on N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has the potential to lead to the development of novel therapeutics for various diseases.
合成方法
N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea is synthesized by reacting 2-aminobenzamide with 4-morpholinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 2-methoxyphenyl isocyanate in the presence of a base such as triethylamine to yield N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea. The synthesis method of N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea is well-established and has been reported in several scientific publications.
科学研究应用
N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has been extensively researched for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to modulate the immune system and reduce inflammation, making it a potential candidate for the treatment of autoimmune diseases. Additionally, N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes. Furthermore, N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has been shown to exhibit neuroprotective effects and improve cognitive function, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-25-17-9-5-4-8-16(17)21-19(24)20-15-7-3-2-6-14(15)18(23)22-10-12-26-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESVSSOQXBPNKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-methoxyphenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5170649.png)
![(4-fluorophenyl){4-[2-(4-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B5170651.png)
![2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine](/img/structure/B5170665.png)


![2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate](/img/structure/B5170681.png)
![N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5170692.png)
![(1H-1,2,3-benzotriazol-1-ylmethyl){2-[(1H-1,2,3-benzotriazol-1-ylmethyl)(nitroso)amino]ethyl}nitrosoamine](/img/structure/B5170693.png)
![N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5170702.png)

![methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5170717.png)

![1-[(2,3-dimethylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5170738.png)
![2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5170744.png)